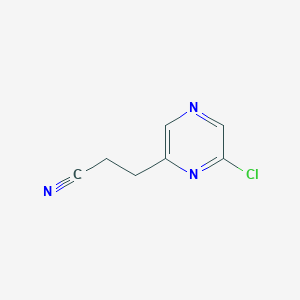

2-Pyrazinepropanenitrile, 6-chloro-

Description

6-Chloro-2-pyrazinepropanenitrile is a halogenated pyrazine derivative featuring a chlorine substituent at the 6-position and a propanenitrile group at the 2-position of the pyrazine ring. Pyrazine derivatives are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals and agrochemicals. The chlorine atom and nitrile group in this compound likely influence its polarity, solubility, and biological activity .

Properties

CAS No. |

1260879-38-6 |

|---|---|

Molecular Formula |

C7H6ClN3 |

Molecular Weight |

167.59 g/mol |

IUPAC Name |

3-(6-chloropyrazin-2-yl)propanenitrile |

InChI |

InChI=1S/C7H6ClN3/c8-7-5-10-4-6(11-7)2-1-3-9/h4-5H,1-2H2 |

InChI Key |

PRRVPJDCHBTOJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazinepropanenitrile, 6-chloro- can be achieved through several methods. One common approach involves the reaction of 6-chloropyrazine-2-carboxylic acid with a suitable nitrile source under specific conditions. Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: For industrial production, the compound can be synthesized using scalable methods that ensure high yield and purity. The process typically involves the use of robust reaction conditions and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrazinepropanenitrile, 6-chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce pyrazineamines .

Scientific Research Applications

2-Pyrazinepropanenitrile, 6-chloro- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological systems and interactions due to its nitrogen-containing heterocyclic structure.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Pyrazinepropanenitrile, 6-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents significantly alter the properties of pyrazine derivatives. Key comparisons include:

6-Chloropyrazine-2-carbonyl chloride (C₅H₂Cl₂N₂O)

- Molecular Weight : 176.98 g/mol .

- Functional Groups : Carbonyl chloride, pyrazine ring.

- Reactivity : The carbonyl chloride group is highly reactive in nucleophilic acyl substitution reactions, making it a precursor for esters and amides. In contrast, the nitrile group in 6-chloro-2-pyrazinepropanenitrile may participate in cycloaddition or reduction reactions .

5-Chloro-6-methyl-2-pyrazinecarbonitrile (C₆H₄ClN₃)

- Molecular Weight : 184.63 g/mol .

- Functional Groups : Methyl, nitrile, pyrazine ring.

- Antimicrobial activity has been reported for similar 6-chloronicotinamide derivatives, suggesting that chloro-nitrogen heterocycles may disrupt microbial enzymes .

6-Chloroguaiacol (C₇H₇ClO₂)

- Functional Groups: Methoxy, phenolic hydroxyl, pyrazine ring.

- Odor Profile: 6-Chloroguaiacol exhibits a smoky odor with vanilla-like notes, whereas bromo and iodo analogs (e.g., 6-bromoguaiacol) are described as medicinal or musty. This highlights the role of halogen type in sensory properties .

Structural and Functional Group Analysis

The table below summarizes critical differences:

Biological Activity

2-Pyrazinepropanenitrile, 6-chloro- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Pyrazinepropanenitrile, 6-chloro- features a pyrazine ring substituted with a propanenitrile group and a chlorine atom. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing nitrile groups, including 2-Pyrazinepropanenitrile, 6-chloro-. For instance, research on related compounds demonstrated that nitriles can exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxic activity of derivatives similar to 2-Pyrazinepropanenitrile against different cancer types, revealing promising results in inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Pyrazinepropanenitrile, 6-chloro- | MCF-7 (Breast) | TBD |

| Related Nitrile Compound | A549 (Lung) | 15 |

| Related Nitrile Compound | HeLa (Cervical) | 20 |

The mechanism by which 2-Pyrazinepropanenitrile, 6-chloro- exerts its biological effects may involve multiple pathways. Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. For example, the inhibition of glycogen synthase kinase-3 beta (GSK-3β) has been observed in related nitrile compounds, suggesting that this may also be a target for 2-Pyrazinepropanenitrile .

In Vitro Studies

In vitro studies have assessed the viability of various cell lines treated with 2-Pyrazinepropanenitrile, 6-chloro-. The MTT assay results indicated significant dose-dependent cytotoxicity in certain cancer cell lines. For instance, a study reported an IC50 value that suggests effective inhibition at low concentrations .

In Silico Evaluations

Computational studies have predicted the biological activity and toxicity profiles of 2-Pyrazinepropanenitrile, 6-chloro-. These evaluations utilize quantitative structure-activity relationship (QSAR) models to estimate potential interactions with biological targets and assess toxicity levels . The predictions indicate that this compound may possess favorable pharmacokinetic properties.

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of pyrazine derivatives included a series of experiments where 2-Pyrazinepropanenitrile, 6-chloro- was tested against various cancer cell lines. The results showed that this compound inhibited cell growth significantly more than controls, indicating its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-pyrazinepropanenitrile?

The compound is typically synthesized via chlorination of pyrazine derivatives. A common method involves reacting pyrazinoic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours. Excess thionyl chloride is removed under reduced pressure, and the product is used without further purification in subsequent steps . Key considerations include controlling reaction temperature to avoid side reactions and ensuring anhydrous conditions.

Q. How is 6-chloro-2-pyrazinepropanenitrile characterized structurally?

Structural validation relies on spectral techniques:

- NMR : Analyze proton and carbon shifts to confirm substituent positions. For example, pyrazine ring protons typically resonate between δ 8.5–9.5 ppm.

- X-ray crystallography : Resolve bond angles and torsion angles (e.g., C6—N3—C1—N2 torsion angle of 2.6° observed in related pyrazine derivatives) to verify stereoelectronic effects .

- Mass spectrometry : Confirm molecular weight (e.g., 129.55 g/mol for 2-amino-6-chloropyrazine derivatives) .

Q. What solvents and conditions are suitable for purifying 6-chloro-2-pyrazinepropanenitrile?

Use non-polar solvents like dichloromethane for extraction, followed by column chromatography with silica gel and a hexane/ethyl acetate gradient. Avoid aqueous workups due to potential hydrolysis of the nitrile group.

Advanced Research Questions

Q. How can reaction yields be optimized for 6-chloro-2-pyrazinepropanenitrile synthesis?

Systematic optimization involves:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency.

- Temperature gradients : Compare yields at 0°C vs. room temperature to balance reactivity and byproduct formation.

- Stoichiometry : Adjust thionyl chloride ratios (e.g., 1.2–1.5 equivalents) to ensure complete conversion .

Q. How should researchers address discrepancies in spectral data during structural validation?

- Cross-validate techniques : Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, conflicting NOE effects in NMR may require crystallographic confirmation .

- Reference analogs : Compare with structurally similar compounds (e.g., 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine, C₅H₃ClN₄) to identify expected spectral patterns .

Q. What strategies are effective for designing bioactive analogs of 6-chloro-2-pyrazinepropanenitrile?

- Functional group modulation : Introduce substituents like amines or esters (e.g., tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) to enhance solubility or target binding .

- Structure-activity relationship (SAR) studies : Test derivatives against biological targets (e.g., agar in antimicrobial assays) to correlate substituent position with activity .

Methodological Challenges and Data Analysis

Q. How can researchers validate the purity of 6-chloro-2-pyrazinepropanenitrile batches?

- HPLC : Use a C18 column with acetonitrile/water mobile phase (e.g., 70:30 v/v) and UV detection at 254 nm.

- Elemental analysis : Confirm %C, %H, and %N align with theoretical values (e.g., C₄H₄ClN₃: C 37.09%, H 3.11%, N 32.44%) .

Q. What are common pitfalls in synthesizing 6-chloro-2-pyrazinepropanenitrile derivatives?

- Nitrile hydrolysis : Avoid prolonged exposure to moisture; store products in desiccators.

- Regioselectivity issues : Use directing groups (e.g., methyl or amino substituents) to control chlorination sites .

Data Contradiction and Literature Review

Q. How to reconcile conflicting literature reports on the reactivity of 6-chloro-2-pyrazinepropanenitrile?

- Contextual analysis : Assess reaction conditions (e.g., solvent polarity, temperature) across studies. For example, dichloromethane vs. DMF may alter nucleophilic substitution rates.

- Replicate experiments : Reproduce key findings (e.g., catalytic hydrogenation yields) using reported protocols to identify variables causing discrepancies .

Application in Drug Discovery

Q. What in vitro assays are suitable for evaluating 6-chloro-2-pyrazinepropanenitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.